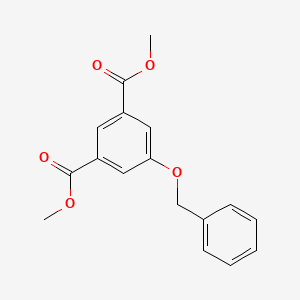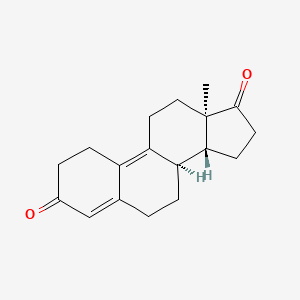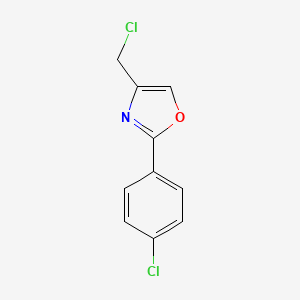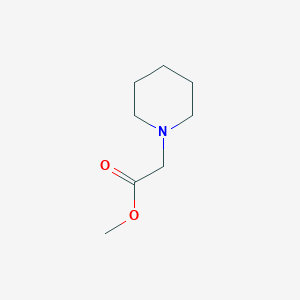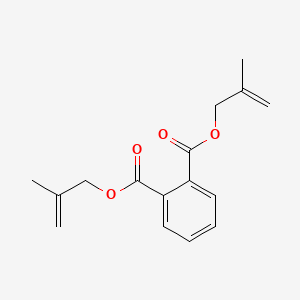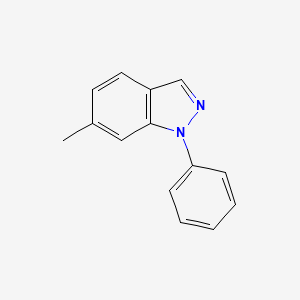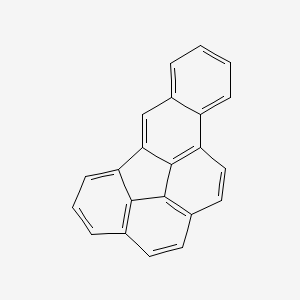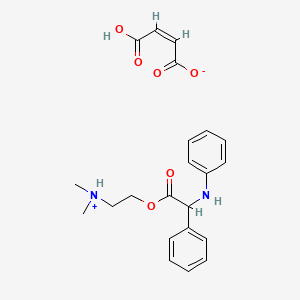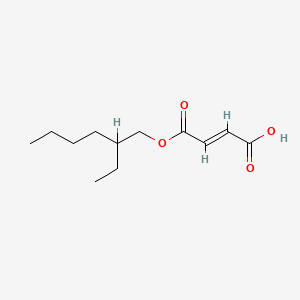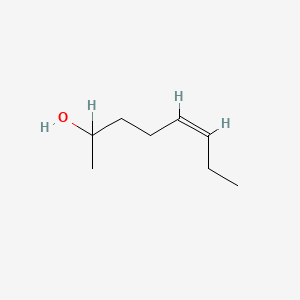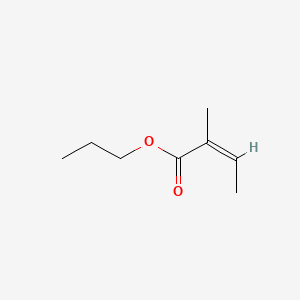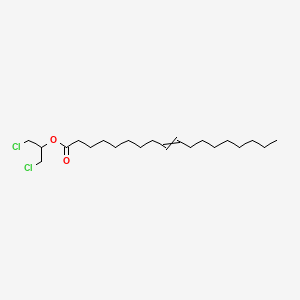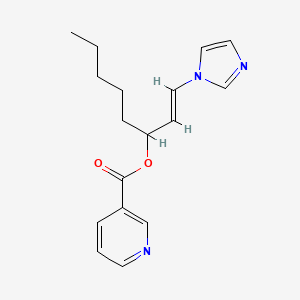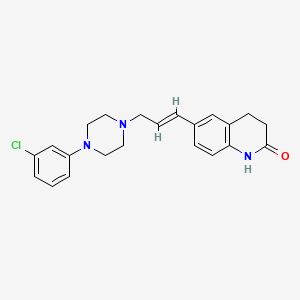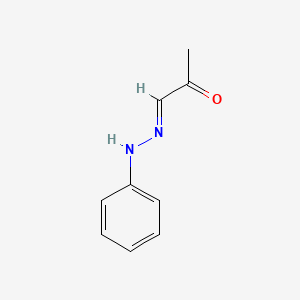
2-oxopropanal N-phenylhydrazone
説明
- 2-oxopropanal N-phenylhydrazone is a chemical compound with the following properties:
- IUPAC Name : (1E)-1-(phenylhydrazinylidene)propan-2-one
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 5391-74-2
- Appearance : Not intended for human or veterinary use; for research purposes only.
Synthesis Analysis
- The synthesis of this compound involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide).
Molecular Structure Analysis
- The compound has a hydrazone form with Z configuration of the C=N bond.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Detailed physical and chemical properties data are available in the literature.
科学的研究の応用
-
Antimicrobial and Antituberculosis Activity
- Field : Medical and Biological Research
- Application Summary : Hydrazones and their transition metal complexes have been found to exhibit antimicrobial and antituberculosis activity .
- Method of Application : The compounds were tested in vitro against four bacterial (E. coli, S. aureus, P. aeruginosa and B. subtilis) and two fungal (C. albicans and A. niger) pathogens. Antituberculosis activity was assessed against M. tuberculosis H 37 RV (MTCC 200) strain using Lowenstein–Jensen (L. J.) slope technique .
- Results : The results revealed that ligand H2L2 and its Cu(II) and Zn(II) complexes have potent antimicrobial and antitubercular activities .
-
Antioxidant Activity
- Field : Medical and Biological Research
- Application Summary : Certain hydrazones and their transition metal complexes have been found to exhibit antioxidant activity .
- Method of Application : The DPPH assay was employed to examine the antioxidant activity of the synthesized compounds .
- Results : Hydrazone ligand H2L4 and its Cu(II) complex showed good efficiency for decolorizing the purple color of DPPH solution, indicating antioxidant activity .
-
Antifungal Activity
- Field : Medical and Biological Research
- Application Summary : N′-phenylhydrazides, a type of hydrazone, have been found to exhibit antifungal activity .
- Method of Application : The antifungal activity against five strains of C. albicans was assessed via the broth microdilution (BMD) method .
- Results : Initial structure–activity relationships (SARs) were established, indicating the potential of these compounds as antifungal agents .
-
Antimicrobial Agents
- Field : Medical and Biological Research
- Application Summary : A novel series of phenylhydrazone linked 1,2,3-triazole hybrids were synthesized and evaluated for their antimicrobial properties .
- Method of Application : The compounds were synthesized via Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) using the concept of molecular hybridization .
- Results : The synthesized phenylhydrazone linked triazole hybrids were found to be more efficacious than phenylhydrazone linked terminal alkynes towards the tested bacterial strains .
-
Flavourings for Animal Species
- Field : Animal Nutrition
- Application Summary : Primary aliphatic saturated or unsaturated alcohols/aldehydes/acids/acetals/esters with a second primary, secondary or tertiary oxygenated functional group including aliphatic lactones (chemical group 9) are used as flavourings for all animal species .
- Method of Application : These compounds are added to animal feed to enhance its flavor .
- Results : The safety and efficacy of these compounds as flavorings have been evaluated .
-
Antifungal Lead Compounds
- Field : Medical and Biological Research
- Application Summary : The N′-phenylhydrazide scaffold has shown potential in the development of antifungal lead compounds .
- Method of Application : The antifungal mechanisms were explored by treating the fungus with compound A11 .
- Results : The fungus treated with compound A11 produced free radicals and reactive oxygen species, and their mycelium morphology was damaged .
-
Dual Inhibitors of DNA Gyrase and Lanosterol 14-α Demethylase
- Field : Medical and Biological Research
- Application Summary : A novel series of phenylhydrazone linked 1,2,3-triazole hybrids were synthesized and evaluated for their antimicrobial properties. These compounds were found to be dual inhibitors of DNA gyrase and lanosterol 14-α demethylase .
- Method of Application : The compounds were synthesized via Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) using the concept of molecular hybridization .
- Results : The synthesized phenylhydrazone linked triazole hybrids were more efficacious than phenylhydrazone linked terminal alkynes towards the tested bacterial strains and also showed comparable antifungal potency to standard drug fluconazole .
-
Flavourings for Animal Species
- Field : Animal Nutrition
- Application Summary : Primary aliphatic saturated or unsaturated alcohols/aldehydes/acids/acetals/esters with a second primary, secondary or tertiary oxygenated functional group including aliphatic lactones (chemical group 9) are used as flavourings for all animal species .
- Method of Application : These compounds are added to animal feed to enhance its flavor .
- Results : The safety and efficacy of these compounds as flavorings have been evaluated .
-
Antifungal Lead Compounds
- Field : Medical and Biological Research
- Application Summary : The N′-phenylhydrazide scaffold has shown potential in the development of antifungal lead compounds .
- Method of Application : The antifungal mechanisms were explored by treating the fungus with compound A11 .
- Results : The fungus treated with compound A11 produced free radicals and reactive oxygen species, and their mycelium morphology was damaged .
Safety And Hazards
- The compound should be handled with care, following safety guidelines.
- Consult safety data sheets for specific precautions.
将来の方向性
- Investigate potential applications of this compound in drug development or other fields.
- Explore its reactivity and potential biological activities.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 😊
特性
IUPAC Name |
(1E)-1-(phenylhydrazinylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELTGGNVDVIGR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420845 | |
| Record name | 2-oxopropanal N-phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxopropanal N-phenylhydrazone | |
CAS RN |
5391-74-2 | |
| Record name | NSC3196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxopropanal N-phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyruvic aldehyde 1-phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



